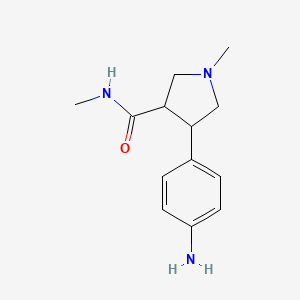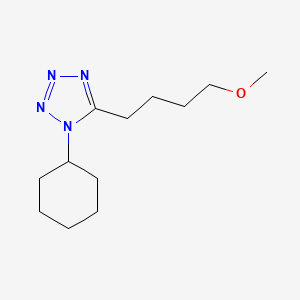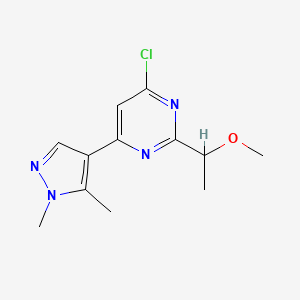
tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate;oxalic acid: is a chemical compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. The presence of both morpholine and oxalic acid moieties in the molecule suggests potential utility in various chemical reactions and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate typically involves the following steps:
Formation of Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.
Introduction of tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a base.
Aminomethylation: The aminomethyl group can be introduced through reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.
Carboxylation: The carboxylate group can be introduced by reacting the intermediate with carbon dioxide under basic conditions.
Formation of Oxalic Acid Salt: Finally, the compound can be reacted with oxalic acid to form the desired salt.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Oxo derivatives.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It can serve as an intermediate in the synthesis of complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Drug Development: Exploration as a lead compound in pharmaceutical research.
Medicine
Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.
Industry
Agrochemicals: Use as a precursor in the synthesis of agrochemicals.
Materials Science: Application in the development of novel materials.
Wirkmechanismus
The mechanism of action of tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate;oxalic acid involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the morpholine ring can provide structural stability. The oxalic acid moiety may enhance solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine Derivatives: Compounds like morpholine-4-carboxylic acid.
tert-Butyl Derivatives: Compounds like tert-butylamine.
Oxalic Acid Salts: Compounds like potassium oxalate.
Eigenschaften
Molekularformel |
C12H22N2O7 |
|---|---|
Molekulargewicht |
306.31 g/mol |
IUPAC-Name |
tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate;oxalic acid |
InChI |
InChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11;3-1(4)2(5)6/h8H,4-7,11H2,1-3H3;(H,3,4)(H,5,6)/t8-;/m1./s1 |
InChI-Schlüssel |
CVUNUAKPCKURHX-DDWIOCJRSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCOC[C@H]1CN.C(=O)(C(=O)O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCOCC1CN.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Amino-7-(ethylthio)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone](/img/structure/B11781599.png)
![2-(4-(Trifluoromethyl)phenyl)-5,6-dihydro-3H-pyrano[3,4-D]pyrimidin-4(8H)-one](/img/structure/B11781605.png)
![2-(Difluoromethoxy)-4-iodobenzo[d]oxazole](/img/structure/B11781610.png)

![2-Iodo-9-methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B11781614.png)



![[(4-Bromo-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester](/img/structure/B11781639.png)




